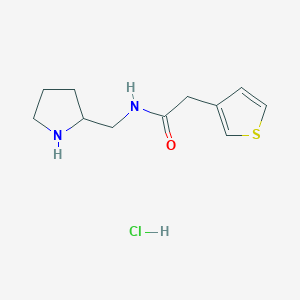![molecular formula C19H25Cl2N5O2 B13970721 2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)
2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride is a synthetic organic compound known for its vibrant red color. It is commonly used as a dye in various industrial applications. The compound is characterized by its azo group, which is responsible for its chromophoric properties, and its quaternary ammonium group, which enhances its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline to form the azo compound. Finally, the product is quaternized with methyl chloride to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the stability of the diazonium salt and to optimize the coupling efficiency. The final product is purified through crystallization and filtration processes to remove any impurities .
化学反应分析
Types of Reactions
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride undergoes several types of chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Oxidation: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide are commonly used.
Major Products Formed
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: The products include oxidized azo compounds and other by-products.
科学研究应用
Chemistry
In chemistry, [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride is used as a dye for staining and as an indicator in various analytical techniques .
Biology
In biological research, the compound is used for staining tissues and cells, allowing researchers to visualize and differentiate between different cellular components .
Medicine
Industry
Industrially, it is used in the textile industry for dyeing fabrics and in the production of colored plastics and inks .
作用机制
The mechanism of action of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride involves its interaction with molecular targets through its azo and quaternary ammonium groups. The azo group can undergo reversible reduction and oxidation, making it useful in redox reactions. The quaternary ammonium group enhances its solubility and allows it to interact with negatively charged molecules, facilitating its use in various applications .
相似化合物的比较
Similar Compounds
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethanol: Similar structure but lacks the quaternary ammonium group.
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]dimethylamine: Similar structure but has a dimethylamine group instead of a trimethylammonium group.
Uniqueness
The presence of the quaternary ammonium group in [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride makes it more soluble in water compared to its analogs. This unique feature enhances its applicability in aqueous environments and makes it a preferred choice for various industrial and research applications .
属性
分子式 |
C19H25Cl2N5O2 |
|---|---|
分子量 |
426.3 g/mol |
IUPAC 名称 |
2-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C19H25ClN5O2.ClH/c1-25(2,3)13-12-21-11-10-15-4-6-16(7-5-15)22-23-19-9-8-17(24(26)27)14-18(19)20;/h4-9,14,21H,10-13H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
YEKHCIHAUWLQLR-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCNCCC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


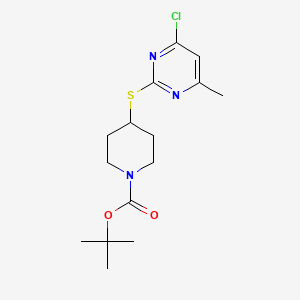
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
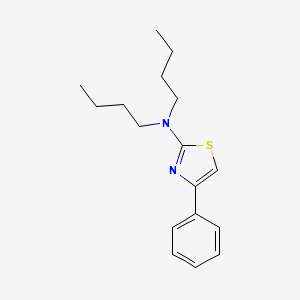
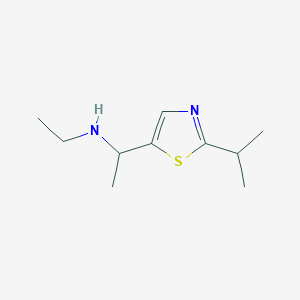
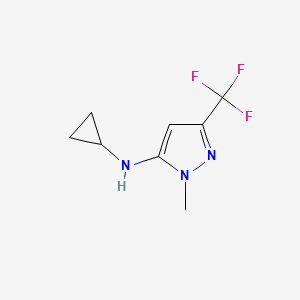
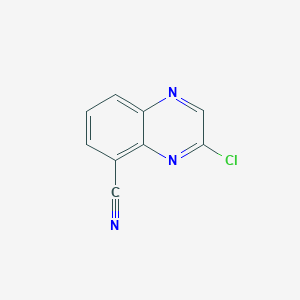

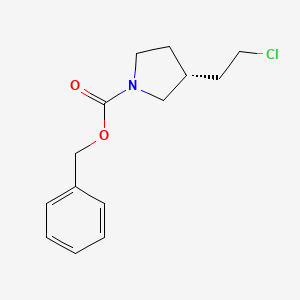
![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
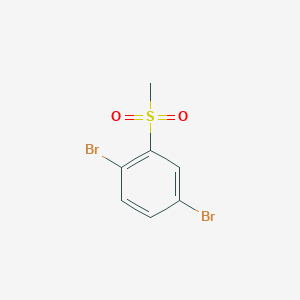
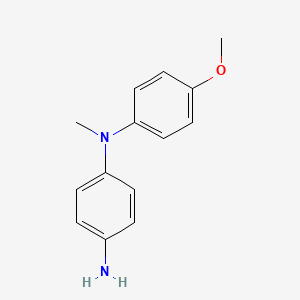

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13970722.png)
